3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the oxadiazole ring . The final step involves the nucleophilic attack of the amines to form the desired propanamide derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria, leading to cell lysis . In cancer cells, the compound induces apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and exhibits similar biological activities, but the presence of the thiadiazole ring imparts different chemical properties.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This indole derivative shares some structural similarities and biological activities but differs in its core structure and specific applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPOTUKTLNLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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